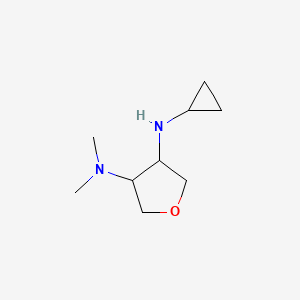

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran

Descripción general

Descripción

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran (CAS: 728008-15-9) is a substituted tetrahydrofuran derivative characterized by two distinct amino groups: a cyclopropylamine at position 3 and a dimethylamine at position 2. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol . This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, though specific applications remain underexplored in publicly available literature. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and flexible tetrahydrofuran backbone, which may influence its reactivity and biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving dihydroxy compounds.

Introduction of the Cyclopropylamino Group: This step involves the reaction of the tetrahydrofuran ring with cyclopropylamine under controlled conditions.

Introduction of the N,N-Dimethylamino Group: The final step involves the reaction of the intermediate compound with dimethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted tetrahydrofuran derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Opioid Receptor Modulation

Research indicates that derivatives of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran exhibit significant activity at opioid receptors. Specifically, modifications to the cyclopropyl group can alter the receptor selectivity and agonist/antagonist properties:

- Agonist Activity : Certain analogs have shown effectiveness as agonists at the μ-opioid receptor, which is crucial for pain management.

- Antagonist Activity : Other derivatives have been identified as antagonists at the κ-opioid receptor, potentially useful in treating conditions like addiction or dysphoria .

2. Central Nervous System Effects

The compound has been studied for its potential neuropharmacological effects. For instance, it has been linked to the modulation of dopamine receptors, particularly in the context of treating disorders such as schizophrenia and depression. The design of new ligands with selective activity at dopamine receptors can enhance therapeutic outcomes while minimizing side effects .

Case Studies

Case Study 1: Opioid Analgesics Development

A study explored various derivatives of this compound in the context of developing new opioid analgesics. The research demonstrated that specific modifications led to compounds with improved efficacy and reduced side effects compared to traditional opioids. Notably, certain analogs exhibited a balanced profile of agonist and antagonist activities, making them suitable candidates for further development .

Case Study 2: Dopamine Receptor Selectivity

Another investigation focused on the synthesis of compounds based on the tetrahydrofuran scaffold to achieve high selectivity for dopamine receptor subtypes. This study utilized computer-aided drug design to optimize compounds for better blood-brain barrier permeability and receptor affinity. The results indicated that some derivatives could effectively modulate dopamine signaling pathways relevant for treating neuropsychiatric disorders .

Data Tables

| Application Area | Compound Activity | Potential Benefits |

|---|---|---|

| Opioid Receptor Modulation | μ-agonist, κ-antagonist | Pain relief with reduced addiction risk |

| Neuropharmacology | Dopamine receptor modulation | Treatment for schizophrenia and depression |

| Cancer Therapeutics | Tyrosine kinase inhibition | Targeted therapy for tumors |

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran involves its interaction with specific molecular targets. The cyclopropylamino and N,N-dimethylamino groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | 728008-15-9 | C₉H₁₈N₂O | Cyclopropylamino (3), Dimethylamino (4) | 170.25 | Rigid cyclopropane, dual amino groups |

| 3-Hydroxy-4-(N,N-dimethylamino)tetrahydrofuran | 10295-90-6 | C₆H₁₃NO₂ | Hydroxyl (3), Dimethylamino (4) | 131.17 | Hydrophilic hydroxyl group |

| N-(Tetrahydro-2-furanylmethyl)-1-propanamine | 7179-87-5 | C₈H₁₇NO | Propylamine (side chain) | 143.23 | Linear alkyl chain, no cyclopropane |

| 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazole | Not provided | C₁₈H₁₉N₅O₂ | Acryloyl, nitrophenyl, aryl groups | 345.38 | Extended conjugation, nitro functionality |

Reactivity and Functional Group Analysis

- Cyclopropylamino vs. The hydroxyl derivative is more polar, enhancing solubility in aqueous media.

- Dimethylamino vs.

- Aromatic vs. Aliphatic Systems: Compounds like 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazole exhibit extended π-conjugation and nitro groups, enabling applications in photochemistry or as enzyme inhibitors, unlike the aliphatic tetrahydrofuran core of the target compound .

Pharmacological Potential

While direct pharmacological data for this compound are scarce, analogues like 3-hydroxy-4-(N,N-dimethylamino)tetrahydrofuran have been explored as intermediates in drug discovery, such as DPP-4 inhibitors for diabetes treatment . The cyclopropane ring in the target compound could mimic bioactive conformations in enzyme-binding pockets, though this remains hypothetical without experimental validation.

Actividad Biológica

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring substituted with a cyclopropylamino group and a dimethylamino group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antiviral Activity : Compounds with cyclopropylamine groups have shown effectiveness against viruses, particularly coronaviruses. For instance, certain derivatives have demonstrated significant antiviral properties against human coronavirus 229E (HCoV-229E) and OC43, suggesting a potential mechanism involving inhibition of viral replication pathways .

- Anticancer Activity : The presence of the dimethylamino group is associated with enhanced interactions with cellular receptors, which may lead to reduced proliferation in cancer cell lines. Studies have highlighted that similar compounds can inhibit the growth of leukemia and glioblastoma cells .

Antiviral Activity

In vitro studies have assessed the antiviral potency of related compounds. The concentration required to reduce virus-induced cytopathogenicity by 50% (CC50) was measured, revealing that specific structural modifications significantly impacted efficacy. Notably, compounds featuring cyclopropylamine demonstrated better selectivity and potency against viral targets compared to those lacking this moiety .

Antiproliferative Activity

The antiproliferative effects were evaluated using various cancer cell lines. The CC50 values for several analogs were documented, showing promising results:

- Leukemia Cell Lines : Compound 7d exhibited notable inhibitory effects across all tested lines.

- Glioblastoma Cell Line (LN-229) : The ethynylanilino analog demonstrated significant growth inhibition .

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 7d | HL-60 | 10.7 |

| 7d | Capan-1 | 18.6 |

| 7h | LN-229 | 226 |

Case Studies

- Antiviral Efficacy Against Coronaviruses : A study demonstrated that compounds similar to this compound showed selective antiviral activity against HCoV-229E, indicating potential for development into therapeutic agents for viral infections .

- Cancer Treatment Potential : In a series of experiments assessing the growth inhibition of various cancer cell lines, compounds with similar structures were effective in reducing proliferation rates significantly compared to standard treatments like erlotinib .

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran, and how can yield be optimized?

The synthesis involves sequential reactions such as amidation, cyclization, and purification. Key steps include:

- Use of lithium diisopropylamide (LDA) in hexane/THF at low temperatures (-70°C) for deprotonation .

- Amination with potassium fluoride in DMF under inert atmospheres at 130°C .

- Acidic workup (HCl/SnCl₂) and pH adjustment to isolate intermediates . Yield optimization requires strict temperature control, inert conditions, and purification via column chromatography (e.g., 38.17% yield achieved with DMAP and N-ethyl-N,N-diisopropylamine) .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- NMR : To resolve cyclopropyl and dimethylamino group configurations (e.g., ¹H/¹³C NMR for substituent integration).

- Mass Spectrometry : For molecular weight validation.

- IR Spectroscopy : To identify amine and ether functional groups. Thin-layer chromatography (TLC) is also critical for monitoring reaction progress .

Q. What solvent systems are compatible with this compound during HPLC analysis?

Tetrahydrofuran (THF) is widely used due to its polarity and miscibility with water. For example, standard solutions in THF (200 mg/mL) are diluted to 8 mg/mL for analytical consistency .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when varying aminating agents or reaction conditions?

Contradictions arise from differences in reagent reactivity (e.g., LDA vs. NaH) or solvent polarity. Methodological solutions include:

- Kinetic Studies : Compare reaction rates under varying temperatures/pH.

- Intermediate Trapping : Use quenching agents to isolate and characterize unstable intermediates.

- Computational Modeling : Predict steric/electronic effects of substituents on reaction pathways .

Q. What strategies mitigate stereochemical uncertainties during cyclopropylamino group formation?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3R,4R)-Boc-protected diamines) to control stereochemistry .

- Low-Temperature Reactions : Maintain -70°C to minimize epimerization during cyclization .

- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable (as demonstrated for analogous tetrahydrofuran derivatives) .

Q. How does the N,N-dimethylamino group influence the compound’s reactivity in further functionalization?

The electron-donating dimethylamino group increases nucleophilicity at adjacent positions, enabling:

- Selective Alkylation : Use alkyl halides in DMF with NaH as a base .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids under Pd catalysis. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency due to polarity effects .

Q. What computational parameters are essential for modeling this compound’s conformational dynamics?

- Force Field Selection : OPLS-4 or CHARMM for accurate van der Waals and electrostatic interactions.

- Solvation Models : Implicit solvation (e.g., SMD) to simulate THF/water mixtures.

- Quantum Mechanics : DFT (B3LYP/6-31G*) to predict frontier molecular orbitals and reactivity .

Q. Methodological Notes

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane .

- Stability : Store under nitrogen at -20°C to prevent oxidation of the cyclopropylamino group .

- Contradiction Resolution : Reproduce reactions with strict adherence to published protocols (e.g., inert atmospheres, anhydrous solvents) before modifying variables .

Propiedades

IUPAC Name |

4-N-cyclopropyl-3-N,3-N-dimethyloxolane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-11(2)9-6-12-5-8(9)10-7-3-4-7/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBZXMCZIGNVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657939 | |

| Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728008-15-9 | |

| Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.